Diethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
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Overview
Description
Diethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with various functional groups, including ethyl, hydroxy, methyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the alkylation of a cyclohexanone derivative followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxo group results in an alcohol.
Scientific Research Applications
Diethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(4-methylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Diethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexane ring
Properties
Molecular Formula |
C21H28O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
diethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C21H28O6/c1-5-13-8-10-14(11-9-13)16-17(19(23)26-6-2)15(22)12-21(4,25)18(16)20(24)27-7-3/h8-11,16-18,25H,5-7,12H2,1-4H3 |
InChI Key |
OECMTGUEEMPTDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OCC)(C)O)C(=O)OCC |
Origin of Product |
United States |
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